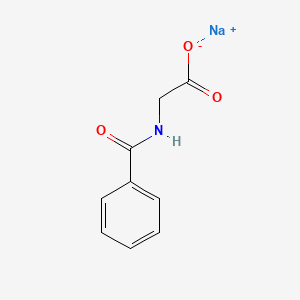![molecular formula C9H8N2O B1348557 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 85653-81-2](/img/structure/B1348557.png)
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as 8-methylpyrido[1,2-a]pyrimidin-4(3H)-one or 8-methyl-3H-pyrido[1,2-a]pyrimidin-4-one. Its unique structure and properties make it a promising candidate for further research in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemical Modification for Biological Optimization : Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides by displacing the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus. This modification aimed to enhance the biological properties of these compounds. Their study included synthesis, structural confirmation, and evaluation of analgesic properties, revealing increased biological activity in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Halogenated Derivatives Synthesis : Molnár et al. (2009) reported the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The process involved thermal cyclization and decarboxylation of specific malonates, leading to various derivatives. This synthesis provides insight into the structural diversity achievable with the core pyrido[1,2-a]pyrimidin-4-one structure (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Gastroprotective Activity Research : A study by Hermecz et al. (1992) focused on the gastroprotective activity of different 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Their research revealed that specific derivatives, especially those with a methyl group in position 6, demonstrated significant gastroprotective effects, suggesting potential therapeutic applications (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).
Aldose Reductase Inhibitors with Antioxidant Properties : La Motta et al. (2007) explored 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. These compounds also showed significant antioxidant properties, indicating their potential in treating diseases related to aldose reductase activity and oxidative stress (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).
Novel Synthesis Methods : Research by Malathi et al. (2021) developed an efficient one-pot synthesis method for novel 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives. This catalyst-free process highlights the potential for eco-friendly and practical synthesis methods for this class of compounds (Malathi, Nagaraju, Padmaja, & Reddy, 2021).
Environmental-Friendly Synthesis Approaches : Yan et al. (2014) described an environmentally friendly method to construct 4H-pyrido[1,2-a]pyrimidin-4-ones using water as the solvent in the absence of a catalyst. This approach is significant for developing green chemistry practices in synthesizing biologically active compounds (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).
Mecanismo De Acción
Mode of Action
It has been shown that the alkylation of 2-methyl-9-hydroxy-4h-pyrido [1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .
Biochemical Pathways
It has been used in the synthesis of diversely orchestrated 3-ars/arse derivatives .
Propiedades
IUPAC Name |
8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXPWRUXRKXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336102 | |
| Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85653-81-2 | |
| Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesized according to the research?
A1: The paper describes a synthetic route to obtain this compound (19) by removing the 2-benzoyl-2-ethoxycarbonyl-1-ethenyl group from 3-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (14). [] The specific reagents and conditions for this removal are not detailed in the abstract.
Q2: Are there any structural characterizations available for this compound in the research?
A2: While the research itself doesn't delve into the specifics of this compound's characterization data, it mentions that the structure of a precursor molecule, (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate (1a), was confirmed by X-ray analysis. [] This suggests that structural analysis techniques are relevant to this field of research and might be employed for characterizing this compound in further studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)




![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)






